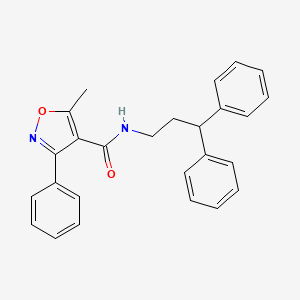
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the mechanisms of action of various biological processes. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a critical role in many cellular signaling pathways.
Mécanisme D'action
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a potent inhibitor of PKC by binding to the enzyme's ATP-binding site, preventing the enzyme from phosphorylating its substrates. PKC is a critical regulator of many cellular processes, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurological disorders. N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide's ability to inhibit PKC activity has made it a valuable tool for studying the role of PKC in these diseases and developing potential therapies.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages as a tool for studying PKC, including its high potency and specificity for PKC inhibition. However, N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
Future research on N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide could focus on developing more potent and specific PKC inhibitors based on the N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide structure. Additionally, researchers could investigate the potential therapeutic applications of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and its derivatives in various diseases, including cancer, diabetes, and neurological disorders. Furthermore, future studies could explore the use of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide as a tool for studying the role of PKC in various cellular processes and signaling pathways.
Méthodes De Synthèse
The synthesis of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 3,3-diphenylpropylamine with methyl isoxazole-4-carboxylate to form the corresponding amide. The amide is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. The overall yield of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide synthesis is approximately 25%.
Applications De Recherche Scientifique
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been widely used in scientific research as a tool to study the role of PKC in various biological processes. PKC is involved in many cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in these processes.
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-19-24(25(28-30-19)22-15-9-4-10-16-22)26(29)27-18-17-23(20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-16,23H,17-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJUUXSNKLAGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-bromo-2-chlorophenoxy)propyl]-1,2-ethanediamine oxalate](/img/structure/B6046457.png)

![5-(3-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6046470.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B6046475.png)
![2-(2,4-dichlorophenoxy)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B6046483.png)
![2,4-dichloro-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B6046485.png)
![N~2~-(3-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6046493.png)
![5-methyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-thiophenecarbohydrazide](/img/structure/B6046501.png)
![ethyl (4-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-3-morpholinyl)acetate](/img/structure/B6046502.png)
![3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6046504.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide](/img/structure/B6046526.png)
![1-[1-(3-fluorobenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6046542.png)
![4-({2,6-dichloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6046551.png)